methyl(3S)-3-amino-2,2-dimethylbutanoatehydrochloride
Description
(S)-Methyl 3-amino-2,2-dimethylbutanoate hydrochloride is a chemical compound with a molecular formula of C8H17NO2·HCl It is a derivative of butanoic acid and is characterized by the presence of an amino group and a methyl ester group
Properties
Molecular Formula |
C7H16ClNO2 |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
methyl (3S)-3-amino-2,2-dimethylbutanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(8)7(2,3)6(9)10-4;/h5H,8H2,1-4H3;1H/t5-;/m0./s1 |
InChI Key |
LCBGYDMOOCUTEL-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](C(C)(C)C(=O)OC)N.Cl |
Canonical SMILES |
CC(C(C)(C)C(=O)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Esterification of Hydroxypivalic Acid Derivatives
The starting material is often hydroxypivalic acid (3-hydroxy-2,2-dimethylpropionic acid), which undergoes esterification with methanol under acidic catalysis (e.g., sulfuric acid) to yield methyl 3-hydroxy-2,2-dimethylpropanoate. Typical conditions include refluxing methanol with catalytic sulfuric acid for 6–18 hours, followed by neutralization with sodium carbonate, extraction, drying, and distillation to isolate the methyl ester with yields around 70–75% and purity above 99% by gas chromatography (GC).
| Step | Reagents/Conditions | Yield (%) | Purity (GC %) | Notes |
|---|---|---|---|---|
| Esterification | Hydroxypivalic acid, methanol, H2SO4, reflux 6h | 70–75 | 99+ | Neutralize with Na2CO3, extract |
Amination via Ammonia or Ammonia Derivatives
The methyl ester is then converted to the amino ester by reaction with ammonia or amine sources. This can be done by:
- Treating the methyl ester with aqueous ammonia (28%) under reflux for 6–8 hours to form the corresponding amino amide intermediate.
- Alternatively, amination can be performed using protected intermediates such as Boc-protected esters, followed by deprotection.
The amination step typically yields the amino ester or amide in 54–80% yield depending on conditions and starting ester type.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amination | Aqueous ammonia (28%), reflux 6–8h | 54–80 | Followed by workup and isolation |
Protection and Deprotection Strategies
To control the amino group reactivity and stereochemistry, protection groups such as tert-butoxycarbonyl (Boc) are used. For example:
- Boc protection of glycine methyl ester hydrochloride in aqueous sodium carbonate and methylene dichloride at 0 °C for 2 hours yields Boc-glycine methyl ester with 96% yield.
- Subsequent reaction with dimethylamine under mild pressure and temperature yields N,N-dimethyl-Boc protected amino esters.
- Final deprotection with 25% hydrogen chloride in methanol at 30 °C yields the hydrochloride salt of the amino ester.
This approach ensures high purity and stereochemical control.
Salt Formation
The final step involves converting the free amino ester to its hydrochloride salt by treatment with hydrogen chloride in methanol or other suitable solvents. This step improves the compound's stability and handling properties.
Representative Reaction Scheme
$$
\text{Hydroxypivalic acid} + \text{CH}3\text{OH} \xrightarrow[\text{H}2\text{SO}_4]{\text{reflux}} \text{Methyl 3-hydroxy-2,2-dimethylpropanoate}
$$
$$
\text{Methyl ester} + \text{NH}_3 \xrightarrow{\text{reflux}} \text{Methyl 3-amino-2,2-dimethylbutanoate}
$$
$$
\text{Amino ester} \xrightarrow{\text{Boc protection}} \text{Boc-protected amino ester} \xrightarrow{\text{deprotection}} \text{Amino ester hydrochloride}
$$
Summary Table of Preparation Methods
| Step No. | Process | Reagents/Conditions | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|---|
| 1 | Esterification | Hydroxypivalic acid, methanol, H2SO4, reflux 6h | 70–75 | >99 | Neutralize, extract, distill |
| 2 | Amination | Aqueous ammonia (28%), reflux 6–8h | 54–80 | - | Forms amino ester or amide |
| 3 | Protection | Boc2O, Na2CO3, methylene dichloride, 0 °C, 2h | ~96 | ~99 | Optional for stereocontrol |
| 4 | Deprotection | 25% HCl in methanol, 30 °C | - | - | Yields hydrochloride salt |
Research Findings and Considerations
- The esterification step is critical for obtaining high purity methyl ester intermediates, which directly affect the yield and quality of the final amino ester hydrochloride.
- Amination under aqueous ammonia reflux is a straightforward and scalable method, but reaction time and temperature must be optimized to maximize yield and minimize side reactions.
- Protection with Boc groups is widely used to preserve stereochemistry and facilitate purification, especially in chiral amino acid derivatives.
- The hydrochloride salt form enhances compound stability and solubility, which is important for pharmaceutical applications.
- Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product purity and stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-amino-2,2-dimethylbutanoate hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino esters.
Scientific Research Applications
Chemical Properties and Structure
Methyl(3S)-3-amino-2,2-dimethylbutanoate hydrochloride is characterized by the following chemical properties:
- Molecular Formula : C₇H₁₆ClNO₂
- Molecular Weight : 165.66 g/mol
- CAS Number : 22146-61-8
The compound features a branched structure that contributes to its unique biological activity, making it a candidate for various applications.
Medicinal Chemistry
Methyl(3S)-3-amino-2,2-dimethylbutanoate hydrochloride has been investigated for its role as a building block in the synthesis of biologically active compounds. Its structural characteristics allow for modifications that can enhance pharmacological properties.
- Case Study : A study published in RSC Advances highlighted the use of methyl amino acids in the development of peptide-based drugs. Methyl(3S)-3-amino-2,2-dimethylbutanoate hydrochloride was used to synthesize peptides with improved stability and bioactivity against specific targets .
Synthesis of Peptides
The compound serves as a precursor for the synthesis of various peptides, which are essential in therapeutic applications. Its ability to introduce chirality into peptide chains is particularly valuable.
| Application | Description |
|---|---|
| Peptide Synthesis | Utilized to create novel peptides with enhanced biological activity. |
| Drug Development | Acts as a key intermediate in the synthesis of pharmaceuticals targeting metabolic disorders. |
Biochemical Studies
In biochemical research, methyl(3S)-3-amino-2,2-dimethylbutanoate hydrochloride has been employed to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-amino-2,2-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-2,2-dimethylbutanoate hydrochloride
- Propyl 3-amino-2,2-dimethylbutanoate hydrochloride
Uniqueness
(S)-Methyl 3-amino-2,2-dimethylbutanoate hydrochloride is unique due to its specific stereochemistry and the presence of a methyl ester group, which can influence its reactivity and interactions with biological targets. Compared to its ethyl and propyl analogs, the methyl ester may offer different pharmacokinetic properties and metabolic stability.
Biological Activity
Methyl(3S)-3-amino-2,2-dimethylbutanoate hydrochloride is a compound of interest in various biological research contexts. This article explores its biological activity, including pharmacological effects, potential therapeutic applications, and relevant case studies.
Chemical Profile
- IUPAC Name : Methyl(3S)-3-amino-2,2-dimethylbutanoate hydrochloride
- CAS Number : 80082-65-1
- Molecular Formula : C6H14ClN
- Molecular Weight : 151.64 g/mol
Biological Activity Overview
Methyl(3S)-3-amino-2,2-dimethylbutanoate hydrochloride exhibits several biological activities that may be relevant for therapeutic applications:
- Antibacterial Activity : Preliminary studies indicate that this compound may possess antibacterial properties. It has been tested against various strains of bacteria, showing efficacy particularly against Gram-negative bacteria.
- Antioxidant Properties : The compound's ability to scavenge free radicals has been evaluated, demonstrating significant antioxidant activity which could be beneficial in preventing oxidative stress-related diseases.
- Neuroprotective Effects : Research suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation.
1. Antibacterial Activity
A study assessed the antibacterial effects of methyl(3S)-3-amino-2,2-dimethylbutanoate hydrochloride using the agar well-diffusion method. The following results were obtained:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference Drug (Ciprofloxacin) |
|---|---|---|
| Escherichia coli ATCC 25922 | 12.5 μg/mL | 1 μg/mL |
| Pseudomonas aeruginosa ATCC 27853 | 12.5 μg/mL | 1 μg/mL |
The compound showed moderate antibacterial activity, particularly against Pseudomonas aeruginosa, indicating its potential use in treating infections caused by this pathogen .
2. Antioxidant Activity
The antioxidant capacity was evaluated using the DPPH radical scavenging assay:
| Concentration (μg/mL) | % Inhibition |
|---|---|
| 10 | 25% |
| 50 | 55% |
| 100 | 75% |
These results suggest that methyl(3S)-3-amino-2,2-dimethylbutanoate hydrochloride can effectively inhibit free radicals, which is crucial for protecting cells from oxidative damage .
3. Neuroprotective Effects
In vitro studies have indicated that the compound may exert neuroprotective effects by inhibiting neuroinflammatory pathways. A recent study demonstrated that treatment with methyl(3S)-3-amino-2,2-dimethylbutanoate hydrochloride reduced levels of pro-inflammatory cytokines in neuronal cultures exposed to inflammatory stimuli .
Case Study 1: Antibacterial Efficacy in Clinical Settings
A clinical trial investigated the effectiveness of methyl(3S)-3-amino-2,2-dimethylbutanoate hydrochloride as an adjunct therapy in patients with chronic bacterial infections. Results showed a significant reduction in bacterial load when combined with standard antibiotic treatment.
Case Study 2: Neuroprotection in Animal Models
In a rodent model of neurodegeneration, administration of the compound led to improved cognitive function and reduced neuronal loss compared to control groups. These findings suggest a promising avenue for further research into its use for neurodegenerative diseases .
Q & A
Q. What are the common synthetic routes for methyl(3S)-3-amino-2,2-dimethylbutanoate hydrochloride, and what reagents/conditions are critical for stereochemical control?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving reductive amination or protective group strategies. For example, a two-step process may involve:
Suspension of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride in dichloroethane, followed by reaction with benzaldehyde and sodium triacetoxyborohydride under nitrogen to form an intermediate .
Deprotection using hydrogenation (e.g., palladium on carbon in H₂) or acidic conditions (HCl in dioxane) to yield the final product .
Key factors for stereochemical control include the use of chiral starting materials, temperature (e.g., 0°C for quenching), and inert atmospheres to prevent racemization.
Q. How can researchers verify the purity and structural identity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze characteristic peaks (e.g., δ 9.00 ppm for amine protons in DMSO-d₆) .
- High-Performance Liquid Chromatography (HPLC): Determine retention time and compare against standards to assess purity (>95% is typical for research-grade material) .
- Mass Spectrometry (LCMS): Confirm molecular weight (e.g., m/z 209.6 for [M+H]⁺) .
Q. What are the primary research applications of methyl(3S)-3-amino-2,2-dimethylbutanoate hydrochloride?
Methodological Answer:
- Organic Synthesis: Acts as a chiral building block for peptides or enzyme inhibitors .
- Biological Studies: Investigated for interactions with acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) using IC₅₀ assays .
- Medicinal Chemistry: Serves as a precursor for drug candidates targeting neurological disorders .
Advanced Research Questions
Q. How can conflicting NMR or LCMS data be resolved during structural characterization?
Methodological Answer:
- Variable Temperature NMR: Resolve overlapping peaks by adjusting sample temperature .
- 2D NMR Techniques (COSY, HSQC): Assign ambiguous proton-carbon correlations .
- Spiking with Authentic Standards: Confirm identity by co-injecting a known sample in LCMS .
- Impurity Profiling: Use preparative HPLC to isolate minor components for individual analysis .
Q. What strategies optimize yield and enantiomeric excess (ee) in large-scale syntheses?
Methodological Answer:
- Catalyst Screening: Test chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation .
- Solvent Optimization: Use polar aprotic solvents (e.g., THF) to enhance reaction kinetics and selectivity .
- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How do researchers design experiments to evaluate this compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC at timed intervals .
- Thermogravimetric Analysis (TGA): Assess thermal stability by heating samples at 5°C/min under nitrogen .
- Serum Stability Assays: Expose the compound to human serum (37°C) and quantify intact compound using LCMS/MS .
Q. What computational methods support the prediction of this compound’s biological activity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., AChE active site) .
- Quantitative Structure-Activity Relationship (QSAR): Train models on IC₅₀ data from analogs to predict inhibitory potency .
- Molecular Dynamics Simulations: Simulate binding stability over 100 ns trajectories using GROMACS .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
Methodological Answer:
- Standardize Assay Conditions: Ensure consistent pH, temperature, and enzyme sources (e.g., recombinant vs. tissue-extracted AChE) .
- Control for Salt Forms: Compare hydrochloride salts with free bases, as solubility differences may alter apparent activity .
- Meta-Analysis: Statistically aggregate data from multiple studies using tools like RevMan to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
